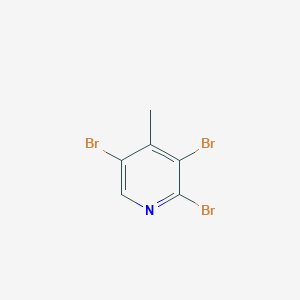

2,3,5-Tribromo-4-methylpyridine

Overview

Description

2,3,5-Tribromo-4-methylpyridine: is a brominated derivative of pyridine, a heterocyclic aromatic organic compound It is characterized by the presence of three bromine atoms at the 2nd, 3rd, and 5th positions, and a methyl group at the 4th position on the pyridine ring

Mechanism of Action

Target of Action

It is known that brominated pyridine derivatives can interact with various biological targets, depending on their specific structure and functional groups .

Mode of Action

Brominated pyridine derivatives are often used in the synthesis of novel compounds via suzuki cross-coupling reactions . These reactions can lead to the formation of new compounds with potential biological activities .

Biochemical Pathways

Brominated pyridine derivatives can potentially influence various biochemical pathways due to their reactivity .

Pharmacokinetics

It is known that the compound is highly absorbed in the gastrointestinal tract, and it is bbb permeant . It is also known to be a CYP1A2 inhibitor .

Result of Action

It is known that brominated pyridine derivatives can exhibit various biological activities, such as anti-thrombolytic, biofilm inhibition, and haemolytic activities .

Action Environment

It is known that the compound is stable at room temperature .

Biochemical Analysis

Biochemical Properties

2,3,5-Tribromo-4-methylpyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as an inhibitor of the enzyme p38α mitogen-activated protein kinase (MAPK), which is involved in the regulation of inflammatory responses and cellular stress signaling pathways . The compound interacts with the ATP-binding site of the enzyme, thereby inhibiting its activity and modulating the downstream signaling pathways. Additionally, this compound has been shown to interact with other biomolecules, such as proteins and nucleic acids, through non-covalent interactions, including hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In particular, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells by downregulating the expression of anti-apoptotic proteins and activating caspase-dependent pathways . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as p38α MAPK, and inhibits their activity by blocking the ATP-binding site . This inhibition disrupts the phosphorylation of downstream targets, leading to altered cellular responses. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or exposure to light . Long-term studies have demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer activities . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . This inhibition can lead to altered metabolic flux and changes in the levels of metabolites, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within different cellular compartments . These interactions can affect the compound’s bioavailability and efficacy in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound has been observed to localize in the cytoplasm and nucleus, where it can exert its effects on enzyme activity and gene expression . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments, further modulating its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Tribromo-4-methylpyridine typically involves the bromination of 4-methylpyridine. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Another approach involves the stepwise bromination of 4-methylpyridine, where bromine is added in multiple steps to achieve the tribrominated product. This method allows for better control over the reaction and minimizes the formation of unwanted by-products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters such as temperature, pressure, and reactant concentration, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: : 2,3,5-Tribromo-4-methylpyridine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base and a suitable solvent.

Coupling Reactions: : This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. The reactions are usually carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

Suzuki-Miyaura Coupling: The reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or toluene.

Major Products

Substitution Products: Depending on the nucleophile used, the major products can be amines, thiols, or ethers.

Coupling Products: The major products are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

2,3,5-Tribromo-4-methylpyridine has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atoms serve as versatile functional groups that can be further modified through various chemical reactions.

Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promising activity against certain diseases.

Material Science: It is used in the synthesis of novel materials with unique properties, such as conducting polymers and liquid crystals.

Biological Studies: Researchers use this compound to study the effects of brominated pyridines on biological systems, including their potential as enzyme inhibitors or receptor modulators.

Comparison with Similar Compounds

2,3,5-Tribromo-4-methylpyridine can be compared with other brominated pyridines, such as:

2,4,6-Tribromopyridine: This compound has bromine atoms at the 2nd, 4th, and 6th positions. It is used in similar applications but may exhibit different reactivity due to the different substitution pattern.

2,3,5-Tribromopyridine: Lacking the methyl group, this compound has different physical and chemical properties, which can affect its reactivity and applications.

2,3,6-Tribromo-4-methylpyridine: The bromine atoms are at the 2nd, 3rd, and 6th positions, which can lead to different reactivity and selectivity in chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between reactivity and stability, making it a valuable intermediate in various chemical processes.

Properties

IUPAC Name |

2,3,5-tribromo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3N/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQAJINJCRPCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406213 | |

| Record name | 2,3,5-tribromo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3430-25-9 | |

| Record name | Pyridine, 2,3,5-tribromo-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-tribromo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-2,8-diaza-spiro[5.5]undecane](/img/structure/B1309361.png)

![6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b]thiazole](/img/structure/B1309367.png)

![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1309368.png)